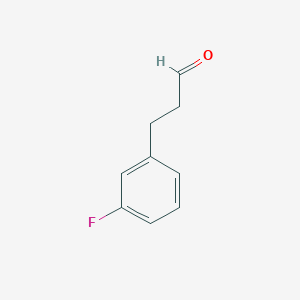

3-(3-Fluorophenyl)propanal

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQGROSNBHFTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645896 | |

| Record name | 3-(3-Fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245070-85-3 | |

| Record name | 3-(3-Fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Fluorophenyl Propanal and Its Derivatives

Strategic Approaches to the Propanal Backbone Construction

The construction of the three-carbon aldehyde chain attached to the 3-fluorophenyl ring is the central challenge in synthesizing 3-(3-fluorophenyl)propanal. Various classical and modern organic reactions can be employed to build this structure from different precursors.

Mizoroki–Heck Cross-Coupling Reactions and Analogous Strategies for Arylpropanal Precursors

The Mizoroki-Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. wikipedia.org For the synthesis of a this compound precursor, this reaction would typically involve the palladium-catalyzed coupling of a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene) with an alkene such as acrolein or a protected version like acrolein diethyl acetal (B89532). nih.gov

The general mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgnih.gov The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-3-fluorobenzene) to form a Pd(II) complex. nih.gov

Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond. For terminal alkenes, this insertion typically occurs at the less substituted carbon atom due to steric factors. chem-station.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species. chem-station.com

Reductive Elimination: The active Pd(0) catalyst is regenerated, typically with the help of a base which also neutralizes the hydrogen halide produced.

A notable application of this strategy is seen in the synthesis of 3-(3-trifluoromethylphenyl)propanal, a close analog of the target compound. nih.govresearchgate.net In this process, 1-bromo-3-(trifluoromethyl)benzene is coupled with acrolein diethyl acetal using a Pd(OAc)₂ catalyst. The resulting unsaturated acetal is then hydrogenated to the saturated acetal, which is subsequently hydrolyzed to yield the final propanal. nih.gov This approach highlights the utility of using protected aldehydes to avoid unwanted side reactions.

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-3-fluorobenzene, 1-Iodo-3-fluorobenzene | Provides the aryl group. |

| Alkene Partner | Acrolein, Acrolein diethyl acetal, Allyl alcohol | Forms the propanal backbone. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation. wikipedia.org |

| Ligand | Triphenylphosphine (B44618) (PPh₃), BINAP, N-Heterocyclic Carbenes (NHCs) | Stabilizes the catalyst and influences reactivity. wikipedia.orgnih.gov |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (B1210297) (NaOAc) | Neutralizes HX and aids in catalyst regeneration. wikipedia.org |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Solubilizes reactants and catalyst. |

Friedel-Crafts Acylation Followed by Functional Group Transformations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for introducing an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.org To synthesize this compound, this strategy would begin with the acylation of fluorobenzene (B45895). A direct acylation with propanoyl chloride would yield a ketone, which could then be transformed.

However, a significant challenge with Friedel-Crafts reactions on monosubstituted rings like fluorobenzene is controlling the regioselectivity. The fluorine atom is an ortho-, para-director, making the synthesis of the meta-substituted isomer difficult. To circumvent this, one might start with a different precursor or use advanced catalytic systems that can favor meta-substitution.

Assuming a suitable 3-fluoroaryl ketone precursor can be obtained, the subsequent steps would involve:

Formation of an Aryl Ketone: An appropriate acyl chloride or anhydride (B1165640) is reacted with a 3-fluoroaromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃). unacademy.comchemguide.co.uk

Reduction of the Carbonyl Group: The resulting ketone must be reduced to a methylene (B1212753) (CH₂) group. This can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comyoutube.com These reductions convert the acylbenzene into an alkylbenzene.

Conversion to the Aldehyde: The terminal carbon of the propyl chain would then need to be functionalized to an aldehyde. This could be achieved if the initial acylation used a reagent like succinic anhydride, followed by reduction and further steps. This multi-step transformation makes this route less direct than others.

Because the acyl group deactivates the aromatic ring, multiple acylations are prevented, which is an advantage over Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org

Multi-Step Conversions from Aromatic Precursors

Versatile, multi-step synthetic routes can be designed starting from readily available aromatic precursors such as 3-fluorobenzaldehyde (B1666160) or 3-fluorotoluene. These methods offer flexibility in building the propanal side chain through a sequence of well-established reactions. libretexts.org

One potential pathway starting from 3-fluorobenzaldehyde could be:

Chain Extension via Wittig Reaction: A Wittig reaction with a two-carbon ylide, such as (carbethoxymethylene)triphenylphosphorane, would convert the aldehyde to an α,β-unsaturated ester, (E)-ethyl 3-(3-fluorophenyl)acrylate.

Reduction: The product from the Wittig reaction can then be selectively reduced. Catalytic hydrogenation can reduce the carbon-carbon double bond. The ester group can then be reduced to a primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄).

Oxidation: The resulting 3-(3-fluorophenyl)propan-1-ol (B130167) can be carefully oxidized to the desired aldehyde, this compound, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. A similar oxidation is used to synthesize the trifluoromethyl analogue. chemicalbook.com

This sequence allows for the controlled, stepwise construction of the target molecule, although it involves more synthetic steps compared to a direct cross-coupling approach.

Knoevenagel Condensation and Subsequent Reductions to 3-Propanal Derivatives

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene compound in the presence of a basic catalyst, typically an amine. wikipedia.org This reaction can be effectively used to synthesize α,β-unsaturated precursors to this compound.

The synthetic sequence would be:

Knoevenagel Condensation: 3-Fluorobenzaldehyde is condensed with an active methylene compound like malonic acid. researchgate.net When malonic acid is used in the presence of pyridine (B92270) and piperidine (B6355638) (the Doebner modification), the reaction yields (E)-3-(3-fluorophenyl)acrylic acid, also known as 3-fluorocinnamic acid, directly after condensation and decarboxylation. wikipedia.orgorganic-chemistry.orggeorganics.sk

Reduction to the Aldehyde: The resulting α,β-unsaturated acid needs to be converted to a saturated aldehyde. This requires the reduction of both the carboxylic acid and the carbon-carbon double bond. This can be a challenging transformation to achieve in a single step. A common approach is to first reduce the double bond via catalytic hydrogenation to get 3-(3-fluorophenyl)propanoic acid. The carboxylic acid can then be converted to the aldehyde. This can be done by first converting the acid to an acyl chloride, followed by a Rosenmund reduction, or by reducing the acid to the corresponding alcohol, 3-(3-fluorophenyl)propan-1-ol, which is then oxidized to the aldehyde as described previously. Alternatively, selective reducing agents like diisobutylaluminium hydride (DIBAL-H) might be employed to directly reduce an ester derivative of the propanoic acid to the aldehyde. nih.gov

Catalytic Systems in this compound Synthesis

The efficiency and success of modern synthetic methods for this compound heavily rely on the choice of catalytic systems, which can control the reaction's speed, yield, and selectivity.

Palladium-Catalyzed Processes

Palladium catalysts are central to many of the most effective strategies for synthesizing arylpropanals, most notably the Mizoroki-Heck reaction. nih.gov The versatility of palladium catalysis stems from its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), facilitating key bond-forming steps. wikipedia.org

In the context of the Mizoroki-Heck reaction for preparing arylpropanal precursors, the catalytic system is composed of several key components:

Palladium Precatalyst: The reaction can be initiated with either a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more stable Pd(II) salt like palladium(II) acetate [Pd(OAc)₂] or palladium chloride [PdCl₂]. wikipedia.orgpitt.edu Pd(II) precatalysts are reduced in situ to the active Pd(0) species. mdpi.com

Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity and selectivity. Phosphine (B1218219) ligands are commonly used, ranging from simple monodentate ligands like triphenylphosphine (PPh₃) to more complex bidentate ligands like BINAP. wikipedia.orgchim.it N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands due to their strong σ-donating ability, which forms very stable bonds with palladium, making the catalyst more robust, especially at high temperatures. nih.gov

Additives: The choice of base and solvent, as well as the potential addition of salts, can significantly influence the reaction outcome. For instance, the use of silver or thallium salts can promote a cationic mechanism, which can alter the regioselectivity and enantioselectivity in asymmetric variants. chem-station.com

The development of highly active and stable palladium catalysts, such as palladacycles, allows for very low catalyst loadings, increasing the economic and environmental viability of the synthesis. pitt.edu

| Strategy | Starting Materials | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | 1-Bromo-3-fluorobenzene, Acrolein acetal | Pd-catalyzed cross-coupling, Hydrogenation, Hydrolysis | Convergent, High atom economy | Requires palladium catalyst, Alkene partner can be volatile/reactive |

| Friedel-Crafts Acylation | Fluorobenzene, Acyl chloride | Electrophilic aromatic substitution, Carbonyl reduction | Uses common starting materials | Poor regioselectivity (meta is disfavored), Multiple steps for functional group transformation |

| Multi-Step from Precursor | 3-Fluorobenzaldehyde | Wittig reaction, Reduction, Oxidation | High control over synthesis, Flexible | Longer synthetic route (more steps), Lower overall yield |

| Knoevenagel Condensation | 3-Fluorobenzaldehyde, Malonic acid | Condensation, Decarboxylation, Reductions, Oxidation | Avoids transition metal catalysts in C-C bond formation | Multiple reduction/oxidation steps required post-condensation |

Other Transition Metal-Mediated Syntheses

Beyond established routes, several other transition metal-mediated reactions offer viable pathways to this compound and its derivatives. These methods often provide alternative reactivity and selectivity profiles.

One prominent strategy is the rhodium-catalyzed hydroformylation of 3-fluorostyrene . This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the styrene (B11656) derivative. The use of specific phosphine ligands is crucial in controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde, this compound, over the branched isomer. The choice of ligand and reaction conditions can significantly influence the yield and selectivity.

Another powerful method is the palladium-catalyzed Heck reaction . This reaction typically involves the coupling of an aryl halide, such as 3-fluoro-1-iodobenzene or 3-fluoro-1-bromobenzene, with an olefin. For the synthesis of this compound, allyl alcohol is a suitable coupling partner. The initial Heck coupling product is an unsaturated alcohol, which can then undergo isomerization to the desired aldehyde. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Phosphine-free palladium systems and the use of N-heterocyclic carbene (NHC) ligands have shown promise in improving the efficiency and sustainability of Heck reactions. nih.gov

The following table summarizes representative conditions for these transition metal-mediated syntheses, drawing analogies from similar transformations.

| Reaction | Catalyst/Ligand | Substrates | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Hydroformylation | Rh(acac)(CO)₂ / Bisphosphite | 3-Fluorostyrene, CO, H₂ | Toluene | 80-100 | High | rsc.org |

| Heck Reaction | Pd(OAc)₂ / PPh₃ | 3-Fluoroiodobenzene, Allyl alcohol | DMF | 100-120 | Good | researchgate.net |

| Heck Reaction | Pd(0) Nanoparticles | 3-Fluorobromobenzene, Allyl alcohol | TBAB | 120 | Good | researchgate.net |

Organocatalytic Approaches, Including Enantioselective Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. For the synthesis of this compound, particularly its chiral derivatives, organocatalytic methods are of significant interest.

A key strategy is the organocatalytic Michael addition to α,β-unsaturated aldehydes. In this approach, a nucleophile is added to the β-position of an activated alkene. For instance, the Michael addition of a suitable pronucleophile to 3-(3-fluorophenyl)propenal, catalyzed by a chiral secondary amine, can generate a chiral aldehyde. The catalyst forms a transient iminium ion with the enal, which activates it for nucleophilic attack and controls the stereochemical outcome.

Another approach involves the enantioselective conjugate addition of aldehydes to nitroalkenes . Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can catalyze the addition of propanal to (E)-1-fluoro-3-(2-nitrovinyl)benzene, leading to a chiral γ-nitroaldehyde which can be further transformed into the desired product.

These methods offer the potential for high enantioselectivity and are often performed under mild reaction conditions.

The table below illustrates conceptual organocatalytic approaches based on well-established methodologies.

| Reaction | Organocatalyst | Substrates | Solvent | Temp. (°C) | ee (%) | Ref. |

| Michael Addition | Diarylprolinol Silyl Ether | Propanal, 3-Fluoro-β-nitrostyrene | Toluene | RT | >95 | mdpi.com |

| Michael Addition | Chiral Secondary Amine | Thiol, 3-(3-Fluorophenyl)propenal | CH₂Cl₂ | RT | High | rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. This section explores various strategies to improve the greenness of this compound synthesis.

Sustainable Reagents and Solvents

The choice of reagents and solvents significantly impacts the environmental footprint of a chemical process. Green chemistry encourages the use of less hazardous and renewable materials.

In the context of transition metal-catalyzed reactions, the use of water as a solvent is highly desirable. nih.gov The development of water-soluble ligands and catalyst systems allows reactions like the Suzuki and Heck couplings to be performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). nih.gov Bio-based solvents, derived from renewable resources, also present a promising alternative to traditional petroleum-based solvents. inovatus.es

For organocatalytic reactions, the use of biodegradable catalysts and solvents is a key consideration. While many organocatalytic reactions are performed in common organic solvents, research is ongoing to transition to greener alternatives.

| Green Approach | Example | Benefit |

| Sustainable Solvents | Water, Ethanol, 2-Methyltetrahydrofuran | Reduced VOC emissions, lower toxicity, improved safety |

| Renewable Feedstocks | Bio-derived starting materials | Reduced reliance on fossil fuels |

| Safer Reagents | Use of less toxic bases and reagents | Minimized health and environmental hazards |

Energy-Efficient Protocols (e.g., Microwave-Assisted Synthesis)

Energy efficiency is a cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful technique to reduce reaction times and energy consumption. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions compared to conventional heating methods. mdpi.comscirp.orgresearchgate.net

The Heck reaction, for example, can be significantly accelerated under microwave irradiation. mdpi.combiotage.co.jp This allows for shorter reaction times, often in the range of minutes compared to hours for conventional heating, and can enable the use of lower catalyst loadings. biotage.co.jp

The following table compares conventional and microwave-assisted conditions for a Heck-type reaction.

| Method | Heating | Time | Temperature (°C) | Yield (%) |

| Conventional | Oil Bath | 18-72 h | 100-120 | Good |

| Microwave | Microwave Irradiation | 10-60 min | 120-150 | Excellent |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgkccollege.ac.inwordpress.comscranton.edu Reactions with high atom economy generate minimal waste. Addition reactions, such as hydroformylation, inherently have a high atom economy as all the atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Waste minimization strategies are essential for sustainable chemical manufacturing. ijarsct.co.incore.ac.uk This includes:

Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily separated and reused can significantly reduce waste and cost.

Process Optimization: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts.

A comparison of the atom economy for two potential synthetic routes to this compound is presented below.

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Hydroformylation | 3-Fluorostyrene, CO, H₂ | This compound | None | 100 |

| Heck Reaction | 3-Fluoroiodobenzene, Allyl alcohol, Base | This compound | HI, Base Salt | < 100 |

Purification and Isolation Techniques for this compound

After the synthesis, the purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.

Fractional distillation is a common technique for purifying liquid compounds with different boiling points. google.comrochester.eduwikipedia.orgchemicals.co.ukyoutube.com This method is particularly useful for separating the desired product from starting materials, solvents, and byproducts with significantly different volatilities. The process involves heating the mixture to selectively vaporize the components, which are then condensed and collected separately. rochester.eduwikipedia.orgchemicals.co.ukyoutube.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of compounds, especially when dealing with complex mixtures or when high purity is required. warwick.ac.uklcms.czthermofisher.comchromatographyonline.comnih.gov The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. By selecting the appropriate column and mobile phase, it is possible to isolate this compound from closely related impurities. warwick.ac.ukthermofisher.comchromatographyonline.com

Other techniques that may be employed include:

Column Chromatography: A standard laboratory technique for the purification of organic compounds.

Extraction: To remove water-soluble or acid/base-soluble impurities.

The choice of purification method will be guided by the specific impurities present and the desired final purity of the this compound.

| Purification Technique | Principle | Application |

| Fractional Distillation | Separation based on boiling point differences | Large-scale purification, removal of volatile impurities |

| Preparative HPLC | Separation based on differential partitioning | High-purity isolation, separation of complex mixtures |

| Column Chromatography | Adsorption chromatography | Laboratory-scale purification |

Bisulfite Adduct Formation and Regeneration of Aldehydes

The purification of crude carbonyl compounds, particularly aldehydes, can be effectively achieved through the formation of bisulfite adducts, sometimes known as Bertagnini adducts. nih.gov This chemical method is a powerful alternative to more common purification techniques like chromatography or distillation, especially when dealing with aldehydes that have similar physical properties to the impurities in the mixture. nih.gov The technique relies on the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a water-soluble salt that can be easily separated from water-insoluble organic impurities. jove.comresearchgate.net

The process involves treating the crude reaction mixture containing the aldehyde with a saturated aqueous solution of a bisulfite salt, typically sodium bisulfite (NaHSO₃). jove.com To facilitate the reaction between the aqueous bisulfite and the organic-soluble aldehyde, a water-miscible organic solvent such as methanol (B129727) or dimethylformamide (for aliphatic aldehydes) is often used to create a homogeneous solution initially. nih.gov This ensures efficient contact between the reactants, leading to the formation of the charged bisulfite adduct. nih.gov

Once the adduct is formed, the mixture is diluted with water and an immiscible organic solvent (e.g., a hexane (B92381)/ethyl acetate mixture). jove.com This causes the mixture to separate into two layers: an aqueous layer containing the charged, water-soluble aldehyde-bisulfite adduct, and an organic layer containing the non-polar impurities. jove.com The layers are then separated, effectively removing the impurities. jove.com If the bisulfite adduct is insoluble, it may precipitate as a solid, which can be isolated by filtration. escholarship.org

A significant advantage of this method is the stability of the resulting adduct, which allows for the storage of the aldehyde in a protected form. colab.ws The regeneration of the pure aldehyde from its bisulfite adduct is a critical final step. This is typically accomplished by reversing the formation reaction. Standard methods involve treating the aqueous solution of the adduct with either an acid or a base, which shifts the equilibrium back towards the aldehyde. colab.wssci-hub.se The liberated aldehyde, now free from the original impurities, can be extracted into a fresh organic solvent. colab.ws

However, these traditional regeneration methods requiring extreme pH conditions may not be suitable for aldehydes with sensitive functional groups. colab.wssci-hub.se In such cases, non-aqueous methods have been developed. A notable example involves the treatment of the bisulfite adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in a polar aprotic solvent like acetonitrile. colab.wssci-hub.se This approach effectively regenerates the aldehyde under milder conditions. sci-hub.se For instance, the regeneration of 3-(3-trifluoromethylphenyl)propanal, a close analog of this compound, from its bisulfite adduct was achieved in a 95% yield by heating with TMS-Cl at 45 °C for six hours. nih.gov

Table 1: Conditions for Aldehyde Regeneration from Bisulfite Adducts

| Reagent(s) | Solvent(s) | Temperature | Time | Yield | Reference |

| Sodium Bicarbonate (NaHCO₃) or Base | Water/Organic Solvent | Ambient | Varies | Good | researchgate.net |

| Mineral Acid | Water/Organic Solvent | Ambient | Varies | Good | colab.ws |

| Chlorotrimethylsilane (TMS-Cl) | Acetonitrile | 40-60 °C | ~6 hours | 95%* | nih.govsci-hub.se |

| Montmorillonite KSF Clay | Solvent-free (Microwave) | N/A | Varies | Excellent | researchgate.net |

Note: Yield reported for the analogue 3-(3-trifluoromethylphenyl)propanal. nih.gov

Chromatographic Purification Methods in Organic Synthesis

Chromatography is a cornerstone of purification in organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For a moderately polar compound like this compound, column chromatography using silica (B1680970) gel is a standard and highly effective method. researchgate.net

In a typical setup for purifying an aldehyde, the crude product is loaded onto a column packed with silica gel, a polar stationary phase. The separation is then achieved by eluting the column with a mobile phase, which is a solvent or a mixture of solvents. researchgate.net The choice of the mobile phase is critical for successful separation. For aldehydes, a non-polar solvent system, such as a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate, is commonly used. researchgate.net

The separation principle is based on polarity. The polar silica gel stationary phase interacts more strongly with polar molecules. Consequently, non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar aldehyde is retained longer on the silica. Any highly polar impurities, such as carboxylic acids formed from over-oxidation of the aldehyde, will be very strongly adsorbed onto the silica and will elute last. researchgate.net By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity, allowing for the collection of pure fractions of the desired aldehyde.

While effective, it is noted that some aldehydes can be sensitive and may decompose on acidic silica gel. researchgate.net In such cases, the silica gel can be neutralized, for example, by pre-treating it with a base like triethylamine.

Beyond standard column chromatography, other techniques can be applied depending on the specific separation challenge. These include:

Reversed-Phase Chromatography (RPC): In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile) is used. This method is particularly useful for purifying highly polar or water-soluble compounds.

Thin-Layer Chromatography (TLC): TLC is primarily used for rapidly monitoring the progress of a reaction and determining the optimal solvent system for a column chromatography separation. It operates on the same principles as column chromatography but on a smaller, faster scale.

The selection of a specific chromatographic method depends on the properties of the target compound and the impurities present in the mixture.

Table 2: Comparison of Common Chromatographic Methods for Aldehyde Purification

| Method | Stationary Phase | Typical Mobile Phase | Principle of Separation | Best Suited For |

| Normal-Phase Column Chromatography | Polar (e.g., Silica Gel) | Non-polar (e.g., Hexane/Ethyl Acetate) | Adsorption based on polarity. Polar compounds are retained longer. | General purpose purification of moderately polar compounds like this compound. researchgate.net |

| Reversed-Phase Chromatography (RPC) | Non-polar (e.g., C18 Silica) | Polar (e.g., Water/Acetonitrile) | Partitioning based on hydrophobicity. Non-polar compounds are retained longer. | Purification of polar or water-soluble aldehydes and derivatives. |

| Thin-Layer Chromatography (TLC) | Polar (e.g., Silica Gel on a plate) | Non-polar (e.g., Hexane/Ethyl Acetate) | Adsorption based on polarity. | Rapid reaction monitoring and solvent system optimization. |

Chemical Reactivity and Transformation Pathways of 3 3 Fluorophenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group is a focal point for a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Aldehydes are readily oxidized to their corresponding carboxylic acids. In the case of 3-(3-fluorophenyl)propanal, oxidation yields 3-(3-fluorophenyl)propanoic acid. This transformation can be achieved using a range of oxidizing agents. Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), which is often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid. Milder oxidizing agents, such as Tollens' reagent (a solution of Ag(NH₃)₂⁺) and Fehling's or Benedict's tests (blue Cu²⁺ complexed with tartrate or citrate, respectively), can also effect this conversion.

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (KMnO₄) | Basic or acidic aqueous solution |

| Chromic acid (H₂CrO₄) | Aqueous sulfuric acid |

| Tollens' reagent (Ag(NH₃)₂⁺) | Aqueous ammonia |

| Fehling's/Benedict's reagent (Cu²⁺ complex) | Basic aqueous solution |

The product of this oxidation, 3-(3-fluorophenyl)propanoic acid, is a compound of interest in its own right, serving as a building block in organic synthesis.

The aldehyde functional group in this compound can be reduced to a primary alcohol, yielding 3-(3-fluorophenyl)propan-1-ol (B130167). This transformation is commonly accomplished using hydride-based reducing agents. The two most prevalent reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic or aqueous solutions. Lithium aluminum hydride is a more powerful, non-selective reducing agent that reacts vigorously with protic solvents and must be used in anhydrous conditions, typically with ethers like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Table 2: Common Reducing Agents for the Conversion of Aldehydes to Primary Alcohols

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (NaBH₄) | Methanol (B129727), ethanol, or alkaline water |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether) |

| Hydrogen (H₂) with a metal catalyst (Pd, Pt, Ni) | Pressurized H₂ gas, various solvents |

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A classic example of this is the Grignard reaction. Treatment of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a secondary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond.

Another important nucleophilic addition reaction is the formation of cyanohydrins. The cyanide ion (CN⁻), typically from a source like sodium cyanide (NaCN) or potassium cyanide (KCN), attacks the carbonyl carbon to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.

Aldehydes that possess α-hydrogens, such as this compound, can undergo aldol (B89426) condensation in the presence of a base or acid catalyst. This reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

The Wittig reaction provides a versatile method for converting aldehydes into alkenes. This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to yield an alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. The specific geometry (E/Z) of the resulting alkene is dependent on the nature of the ylide used.

Influence of the Meta-Fluorine Substituent on Reactivity

The fluorine atom at the meta position of the phenyl ring exerts a significant influence on the reactivity of both the aromatic ring and the aldehyde functional group through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution compared to benzene.

The meta-positioning of the fluorine atom is crucial. The resonance effect primarily influences the ortho and para positions, leaving the meta position relatively unaffected by this electron-donating phenomenon. Therefore, at the meta position, the strong electron-withdrawing inductive effect is the primary electronic influence.

This net electron withdrawal from the phenyl ring also influences the reactivity of the aldehyde group. By pulling electron density away from the propanal side chain, the fluorine atom indirectly increases the partial positive charge on the carbonyl carbon. This enhancement of the carbonyl carbon's electrophilicity makes it more susceptible to attack by nucleophiles.

Table 3: Summary of Electronic Effects of the Meta-Fluorine Substituent

| Electronic Effect | Description | Impact on Aromatic Ring | Impact on Aldehyde Group |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Deactivates the ring towards electrophilic substitution. | Increases the electrophilicity of the carbonyl carbon. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. | Increases electron density at ortho and para positions. | Minimal direct effect on the meta-linked side chain. |

Stereochemical Implications in Asymmetric Transformations

While specific studies on the asymmetric transformations of this compound are not extensively documented, the principles of asymmetric synthesis involving analogous β-aryl aldehydes provide a strong basis for understanding its potential stereochemical outcomes. The propanal moiety allows for the formation of a chiral center at the α- or β-position, and controlling the stereochemistry of these centers is crucial in the synthesis of enantiomerically pure compounds.

Organocatalysis, employing small chiral organic molecules, has emerged as a powerful tool for the asymmetric functionalization of aldehydes. For instance, proline and its derivatives are effective catalysts for various asymmetric reactions, including aldol and Mannich reactions. In the context of this compound, an asymmetric aldol reaction would involve the formation of a chiral enamine intermediate, which would then react with an electrophile. The stereochemical outcome of such a reaction is determined by the facial selectivity of the enamine, which is controlled by the chiral catalyst. The fluorine atom at the meta-position of the phenyl ring is unlikely to exert a significant steric influence on the stereochemical course of the reaction at the propanal chain. However, its electronic effect might subtly influence the reactivity of the aldehyde.

Similarly, asymmetric reduction of the aldehyde to an alcohol, or reductive amination to form a chiral amine, can be achieved using chiral catalysts. Transition metal catalysts bearing chiral ligands, such as those based on rhodium, ruthenium, or iridium, are commonly employed for asymmetric hydrogenations. The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

The following table summarizes potential asymmetric transformations applicable to this compound based on established methodologies for similar substrates.

| Transformation | Catalyst Type | Potential Chiral Product |

| Asymmetric Aldol Reaction | Chiral Amines (e.g., Proline) | Chiral β-hydroxy aldehyde |

| Asymmetric Mannich Reaction | Chiral Amines or Brønsted Acids | Chiral β-amino aldehyde |

| Asymmetric Reduction | Chiral Metal Complexes (e.g., Ru-BINAP) | Chiral 3-(3-fluorophenyl)propan-1-ol |

| Asymmetric Reductive Amination | Chiral Brønsted Acids or Metal Complexes | Chiral N-substituted-3-(3-fluorophenyl)propan-1-amine |

Reactions Involving the Propanal Chain and Aryl Moiety

The presence of both a reactive aldehyde and a modifiable aromatic ring in this compound allows for a wide array of functionalization strategies. These can be broadly categorized into reactions targeting the aryl ring and those modifying the alkyl chain.

The 3-fluorophenyl group in this compound can undergo substitution reactions, although the fluorine atom itself is a poor leaving group in nucleophilic aromatic substitution (SNAr) unless the ring is further activated by strongly electron-withdrawing groups. chemistrysteps.com For a nucleophilic aromatic substitution to occur, the aromatic ring needs to be electron-deficient. masterorganicchemistry.com The propanal group is a meta-directing deactivator in electrophilic aromatic substitution, and its electron-withdrawing effect is not strong enough to significantly activate the ring for SNAr.

However, electrophilic aromatic substitution (EAS) is a more plausible pathway for the functionalization of the aryl ring. The fluorine atom is an ortho-, para-directing deactivator, while the propanal group is a meta-directing deactivator. The directing effects of these two substituents would compete. In electrophilic aromatic substitution, the incoming electrophile will preferentially substitute at positions most activated by the substituents. The fluorine atom, through its +M (mesomeric) effect, directs ortho and para, while the propanal group, through its -I (inductive) and -M effects, directs meta. The positions ortho to the fluorine (C2 and C4) and para to the fluorine (C6) are activated, while the positions meta to the propanal group (C5) are also influenced. The interplay of these effects would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the fluorine atom being the most probable outcome.

Directing Effects of Substituents in Electrophilic Aromatic Substitution:

| Substituent | Position on Phenyl Ring | Directing Effect | Activating/Deactivating |

| -F | 3 | Ortho, Para | Deactivating |

| -CH2CH2CHO | 1 | Meta | Deactivating |

The propanal chain of this compound is amenable to various modifications. The aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, which can then be further functionalized.

A particularly interesting modification is α-fluorination, which introduces a second fluorine atom into the molecule, potentially altering its biological and chemical properties. The direct organocatalytic α-fluorination of aldehydes has been successfully achieved using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). caltech.eduresearchgate.net This transformation typically proceeds through an enamine intermediate formed from the aldehyde and a chiral secondary amine catalyst, such as a derivative of proline. researchgate.net The enamine then attacks the electrophilic fluorine source, followed by hydrolysis to yield the α-fluoro aldehyde.

The stereochemical outcome of such a reaction can be controlled by the choice of the chiral catalyst, allowing for the enantioselective synthesis of α-fluoro-3-(3-fluorophenyl)propanal. The development of organocatalytic methods for the α-fluorination of α-branched aldehydes further expands the synthetic possibilities, enabling the creation of quaternary stereocenters containing fluorine. nih.govbeilstein-journals.org

Example of Organocatalytic α-Fluorination of an Aldehyde:

| Substrate | Catalyst | Fluorinating Agent | Product | Stereoselectivity |

| Propanal | (S)-Proline | NFSI | (S)-2-Fluoropropanal | Moderate to high ee |

This methodology could be applied to this compound to synthesize chiral α-fluoro derivatives, which are valuable building blocks in medicinal chemistry.

Applications of 3 3 Fluorophenyl Propanal As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical reactivity of the propanal moiety, combined with the unique electronic properties imparted by the meta-positioned fluorine atom, allows 3-(3-Fluorophenyl)propanal to serve as a key precursor in the assembly of intricate organic structures, including fluorinated heterocycles and chiral compounds.

Construction of Fluorinated Heterocycles

Heterocyclic compounds are fundamental scaffolds in a vast number of pharmaceuticals. The introduction of fluorine into these rings can significantly enhance properties such as metabolic stability and binding affinity. This compound is a suitable precursor for constructing important classes of fluorinated heterocycles through established synthetic routes.

Pictet-Spengler Reaction for Tetrahydroisoquinolines: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. By using a phenethylamine (B48288) derivative and this compound, this reaction can be employed to generate 1,3-disubstituted tetrahydroisoquinolines where the fluorophenylpropyl group is installed at the C1 position. This strategy provides direct access to a library of fluorinated analogs of this important heterocyclic system.

Friedländer Annulation for Quinolines: The Friedländer synthesis is a classic and straightforward method for constructing the quinoline (B57606) ring system, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). This compound can serve as the methylene (B1212753) component, reacting with a 2-aminoaryl ketone to produce highly substituted, fluorinated quinolines. This approach allows for the direct incorporation of the 3-fluorophenylpropyl moiety into the quinoline core, a structure found in numerous therapeutic agents.

The following table illustrates potential heterocyclic scaffolds that can be synthesized from this compound.

| Heterocyclic Scaffold | Synthetic Reaction | Key Reactants with this compound | Resulting Structure |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Phenylethylamine | 1-(2-(3-Fluorophenyl)ethyl)-1,2,3,4-tetrahydroisoquinoline |

| Quinoline | Friedländer Annulation | 2-Aminobenzophenone | 2-Benzyl-3-(3-fluorophenyl)quinoline |

Synthesis of Chiral Fluorinated Compounds and Auxiliaries

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities. Asymmetric synthesis provides the tools to selectively produce a single desired enantiomer. This compound, being a prochiral molecule, is an excellent substrate for various asymmetric transformations to create valuable chiral building blocks.

A primary strategy involves the use of chiral auxiliaries—stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Aldol (B89426) Reactions: Evans' asymmetric aldol reaction, often employing chiral oxazolidinone auxiliaries, is a benchmark for creating stereodefined carbon-carbon bonds. The N-acyl oxazolidinone can be converted into its boron enolate, which then reacts with an aldehyde like this compound. This reaction proceeds through a highly organized, chair-like transition state, leading to the formation of a syn-aldol adduct with a high degree of diastereoselectivity. This adduct contains two new stereocenters, whose absolute configuration is controlled by the chiral auxiliary. Subsequent removal of the auxiliary reveals a chiral β-hydroxy acid or alcohol, which are versatile intermediates for more complex targets.

The table below summarizes a representative asymmetric aldol reaction.

| Chiral Auxiliary | Reagents for Enolate Formation | Aldehyde Substrate | Key Intermediate | Diastereomeric Ratio |

| (S)-4-Benzyl-2-oxazolidinone | 1. Propionyl chloride2. Dibutylboron triflate, Et₃N | This compound | syn-Aldol Adduct | >95:5 |

Role in Medicinal Chemistry Research and Drug Development Strategies

The utility of this compound extends directly into the realm of drug discovery, where it functions as a key building block for creating new chemical entities with improved pharmaceutical properties.

Building Block for Fluorinated Pharmaceutical Scaffolds

The incorporation of fluorine is a well-established strategy in medicinal chemistry to optimize a drug candidate's profile. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's electronic properties, conformation, pKa, and metabolic stability. Compounds like this compound are considered valuable "fluorinated building blocks" because they allow for the direct insertion of a fluorinated motif into a larger molecule, saving synthetic steps and facilitating the creation of diverse chemical libraries for screening.

Intermediate for Specific Drug Classes (e.g., Cinacalcet Analogs)

A prominent example illustrating the importance of related arylpropanals is in the synthesis of Cinacalcet. Cinacalcet is a calcimimetic agent used to treat hyperparathyroidism. A key intermediate in its industrial synthesis is 3-(3-trifluoromethylphenyl)propanal. The final step of the synthesis involves a reductive amination reaction between this aldehyde and the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine.

Given the close structural and chemical similarity, this compound is an ideal starting material for the synthesis of Cinacalcet analogs. By replacing the trifluoromethyl group with a fluorine atom, medicinal chemists can systematically probe the structure-activity relationship (SAR) and fine-tune the compound's properties. The synthetic route remains analogous, involving the same key reductive amination step.

| Aldehyde Intermediate | Chiral Amine | Reaction Type | Resulting Drug/Analog |

| 3-(3-Trifluoromethylphenyl)propanal | (R)-(+)-1-(1-Naphthyl)ethylamine | Reductive Amination | Cinacalcet |

| This compound | (R)-(+)-1-(1-Naphthyl)ethylamine | Reductive Amination | Cinacalcet Fluoro-Analog |

This approach highlights the utility of this compound in generating novel intellectual property and developing second-generation drugs with potentially improved profiles.

Design of Metabolically Stable and Bioavailable Compounds through Fluorination

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability. Many drug molecules are metabolized in the liver by cytochrome P450 enzymes, often through the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to this type of enzymatic cleavage.

By strategically placing a fluorine atom on an aromatic ring, as in this compound, medicinal chemists can block a potential site of metabolism. This "metabolic blocking" can lead to several beneficial outcomes:

Increased Half-Life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

Improved Oral Bioavailability: Reduced first-pass metabolism (metabolism in the liver before the drug reaches systemic circulation) means more of the active drug enters the bloodstream.

Consistent Pharmacokinetic Profile: Blocking a major metabolic pathway can lead to more predictable drug levels among different patients.

Utilization in Agrochemical and Materials Science Research

This compound serves as a valuable fluorinated building block in the synthesis of more complex molecules, particularly in the fields of agrochemical and materials science research. The presence of a fluorine atom on the phenyl ring significantly influences the compound's chemical properties, which can be strategically exploited to develop novel products with enhanced characteristics.

Synthesis of Fluorinated Agrochemical Precursors

The aldehyde functional group in this compound is a reactive handle that allows for a variety of chemical transformations. These reactions can be used to build the core structures of potential agrochemical candidates. The fluorinated phenyl moiety is often retained in the final product to leverage the beneficial effects of the fluorine atom.

Potential Synthetic Transformations for Agrochemical Precursors:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Fluorinated Amines |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 3-(3-Fluorophenyl)propanoic acid |

| Wittig Reaction | Phosphonium (B103445) Ylide | Fluorinated Alkenes |

| Aldol Condensation | Ketone or Aldehyde, Base or Acid Catalyst | Fluorinated α,β-Unsaturated Carbonyls |

These transformations yield more complex fluorinated intermediates that can be further elaborated to produce a diverse range of potential agrochemical compounds.

Development of Specialty Chemicals with Fluorine-Imparted Properties

In materials science, the incorporation of fluorine into organic molecules is a key strategy for developing specialty chemicals and polymers with unique and desirable properties. Although specific examples of polymers or materials synthesized directly from this compound are not extensively documented in the literature, its potential as a monomer or intermediate is significant due to the properties conferred by the fluorine atom.

The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability in molecules that contain it. The high electronegativity of fluorine can also alter the electronic properties, polarity, and intermolecular interactions of a material.

Properties Imparted by Fluorine in Specialty Chemicals:

| Property | Influence of Fluorine | Potential Application |

| Thermal Stability | The high strength of the C-F bond increases resistance to heat. | High-performance polymers, heat-transfer fluids. |

| Chemical Resistance | Fluorinated compounds are often resistant to chemical attack. | Protective coatings, chemically inert materials. |

| Hydrophobicity/Lipophobicity | Fluorination can create surfaces that repel both water and oil. | Surfactants, stain-resistant coatings. |

| Altered Electronic Properties | The strong electron-withdrawing nature of fluorine can modify a molecule's electronics. | Organic electronics, specialty dielectrics. |

| Low Refractive Index | Fluorinated polymers often have low refractive indices. | Optical fibers, anti-reflective coatings. |

The propanal functionality of this compound allows it to be incorporated into polymer backbones or used as a starting point for the synthesis of fluorinated monomers. For example, it could undergo condensation polymerization or be converted into a vinyl or acrylic monomer for subsequent free-radical polymerization. These strategies would allow for the development of new materials that harness the unique properties of fluorine.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-(3-Fluorophenyl)propanal, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons. mdpi.com The aldehydic proton appears as a characteristic triplet at approximately 9.82 ppm. mdpi.com The aromatic protons on the fluorophenyl ring appear as a complex multiplet between 6.88 and 7.27 ppm. mdpi.com The two methylene (B1212753) groups of the propyl chain appear as triplets, with the one adjacent to the aldehyde group (C2) resonating around 2.80 ppm and the one adjacent to the aromatic ring (C3) appearing around 2.95 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. The spectrum for this compound displays nine distinct signals, corresponding to each carbon atom. mdpi.com The aldehydic carbonyl carbon is highly deshielded, appearing at approximately 201.0 ppm. mdpi.com The carbon atom bonded to the fluorine (C-F) shows a large coupling constant (¹JCF ≈ 242 Hz) and resonates around 162.9 ppm. mdpi.com The other aromatic carbons appear in the typical range of 113 to 143 ppm, with their chemical shifts and C-F coupling constants providing definitive information about the substitution pattern. mdpi.com The aliphatic carbons of the propyl chain appear at approximately 44.9 ppm and 27.8 ppm. mdpi.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift provides confirmation of the electronic environment of the fluorine atom, while couplings to nearby protons (³JHF and ⁴JHF) can further confirm the substitution pattern on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.82 | t | 1.2 | 1H, -CHO |

| 7.27–7.22 | m | - | 1H, Ar-H |

| 6.97 | d | 7.8 | 1H, Ar-H |

| 6.91–6.88 | m | - | 2H, Ar-H |

| 2.95 | t | 7.5 | 2H, Ar-CH₂- |

| 2.80–2.77 | m | - | 2H, -CH₂-CHO |

| Data sourced from Wu, J., et al. (2020). mdpi.com |

Table 2: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 201.0 | - | -CHO |

| 162.9 | d, ¹J = 242 | Ar C-F |

| 142.9 | d, ³J = 8 | Ar C |

| 130.4 | d, ³J = 8 | Ar C-H |

| 124.0 | d, ⁴J = 2 | Ar C-H |

| 115.2 | d, ²J = 21 | Ar C-H |

| 113.2 | d, ²J = 21 | Ar C-H |

| 44.9 | - | -CH₂-CHO |

| 27.8 | d, ⁴J = 2 | Ar-CH₂- |

| Data sourced from Wu, J., et al. (2020). mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. In standard MS analysis of this compound, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ is measured. This confirms the molecular weight of 152.17 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula (C₉H₉FO) by distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of fragments such as the CHO group or parts of the propyl chain, which further supports the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band around 1715-1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. rsc.org Other important absorptions include C-H stretching vibrations for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), and aliphatic C-H stretching (just below 3000 cm⁻¹). rsc.org The C-F bond stretch typically appears in the fingerprint region, often between 1100 and 1300 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (CH₂) |

| ~2820 and ~2720 | C-H stretch | Aldehyde (CHO) |

| ~1725-1715 | C=O stretch | Aldehyde |

| ~1600 and ~1480 | C=C stretch | Aromatic Ring |

| ~1300-1100 | C-F stretch | Fluoroaromatic |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its higher-resolution counterpart, UHPLC, are the primary methods for assessing the purity of non-volatile or thermally sensitive compounds like this compound. In a typical reversed-phase HPLC method, the compound is separated on a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector, typically set at a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification of purity. UHPLC offers faster analysis times and improved resolution compared to traditional HPLC.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile compounds and is well-suited for assessing the purity of this compound. The sample is vaporized and passed through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or mid-polarity column (e.g., polysiloxane-based) is typically used. A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), this technique provides not only purity information but also mass data for peak identification, confirming the identity of the main component and helping to characterize any impurities present.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical technique for the qualitative monitoring of chemical reactions and the assessment of compound purity. du.ac.innih.gov Its application in the context of this compound synthesis allows for the efficient tracking of starting material consumption and product formation.

In a typical TLC analysis for a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel acting as the stationary phase. nih.gov The plate is then developed in a sealed chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents. The choice of solvent system is critical for achieving optimal separation of the components in the mixture. du.ac.in For a compound like this compound, various solvent systems can be evaluated to obtain a retention factor (Rf) value that allows for clear differentiation from starting materials and byproducts. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. du.ac.in

Due to the aromatic ring in its structure, this compound is UV-active. This property allows for easy visualization of the compound's spot on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under ultraviolet (UV) light, typically at a wavelength of 254 nm. du.ac.innih.gov The spot corresponding to the compound will appear as a dark area by quenching the plate's fluorescence. Further visualization can be achieved using chemical staining agents that react with the aldehyde functional group, such as potassium permanganate (B83412) or 2,4-dinitrophenylhydrazine (B122626) (DNPH), which would result in a colored spot.

The following table outlines hypothetical TLC data for monitoring the synthesis of this compound, illustrating how different components of a reaction mixture might be separated using various solvent systems.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value | Visualization Method |

| Starting Material (e.g., 3-Fluorobenzyl bromide) | 9:1 | 0.8 | UV (254 nm) |

| Intermediate | 9:1 | 0.5 | UV (254 nm), Staining Agent |

| This compound | 9:1 | 0.4 | UV (254 nm), DNPH Stain |

| Byproduct | 9:1 | 0.2 | UV (254 nm) |

| Starting Material (e.g., 3-Fluorobenzyl bromide) | 4:1 | 0.9 | UV (254 nm) |

| Intermediate | 4:1 | 0.7 | UV (254 nm), Staining Agent |

| This compound | 4:1 | 0.6 | UV (254 nm), DNPH Stain |

| Byproduct | 4:1 | 0.4 | UV (254 nm) |

This table is for illustrative purposes. Actual Rf values are dependent on specific experimental conditions.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the detailed analysis of complex chemical mixtures.

LC-MS and LC-NMR for Complex Mixture Analysis

For a comprehensive analysis of reaction mixtures containing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable tools. mdpi.comnih.gov These techniques are particularly useful for identifying and structurally elucidating impurities and byproducts, even at low levels. nih.gov

LC-MS Analysis: In LC-MS, the components of a mixture are first separated by a high-performance liquid chromatography (HPLC) system. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides crucial information about the molecular weight of each component. Further fragmentation of the ions (tandem MS or MS/MS) can yield structural information, helping to identify unknown compounds. nih.gov For instance, in a synthesis of this compound, LC-MS could be used to identify potential impurities such as the corresponding alcohol (from over-reduction) or carboxylic acid (from oxidation).

LC-NMR Analysis: LC-NMR combines the separation power of LC with the detailed structural elucidation capabilities of NMR spectroscopy. mdpi.com After separation on an LC column, the eluent flows through a specialized NMR flow cell, where NMR spectra of the individual components can be acquired. researchgate.net This allows for the unambiguous identification of compounds, including isomers, which might be difficult to distinguish by MS alone. LC-NMR can be operated in different modes, such as on-flow, stopped-flow, or loop collection, to accommodate the concentration of the analyte and the required spectral acquisition time. mdpi.com This technique would be definitive in confirming the structure of this compound and characterizing any structurally similar impurities in a complex mixture.

The table below illustrates the type of data that can be obtained from an LC-MS analysis of a hypothetical crude reaction mixture for this compound.

| Retention Time (min) | [M+H]+ (m/z) | Proposed Identity |

| 5.2 | 155.07 | This compound |

| 4.8 | 157.09 | 3-(3-Fluorophenyl)propan-1-ol (B130167) |

| 6.5 | 171.06 | 3-(3-Fluorophenyl)propanoic acid |

| 7.1 | 189.08 | Unidentified Dimerization Product |

This table contains hypothetical data for illustrative purposes.

Advanced Techniques for In-Process Monitoring and Reaction Optimization

Modern chemical synthesis increasingly relies on Process Analytical Technology (PAT) for real-time, in-process monitoring to ensure reaction safety, efficiency, and reproducibility. nih.gov These advanced techniques allow for dynamic adjustments to reaction parameters, leading to optimized processes.

For the synthesis of this compound, several PAT tools can be integrated into the reaction setup, whether in a traditional batch reactor or a continuous flow system. nih.govbeilstein-journals.org Techniques such as in-line Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV-Vis) Spectroscopy can provide continuous data on the concentration of reactants, intermediates, and the final product. nih.gov

For example, an FTIR probe inserted directly into the reaction vessel could monitor the disappearance of a reactant's characteristic vibrational band and the appearance of the aldehyde carbonyl stretch (around 1720-1740 cm-1) of this compound. This real-time data enables precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction and ensuring optimal yield and purity. nih.gov

In a continuous flow synthesis setup, these analytical tools are even more powerful. beilstein-journals.org They can be placed at different points along the reaction path to create a detailed profile of the entire process. nih.govresearchgate.net This wealth of data can be used to build kinetic models and optimize parameters such as temperature, pressure, and residence time to maximize the throughput and quality of this compound production. rsc.org

The following table summarizes various advanced monitoring techniques and their potential applications in optimizing the synthesis of this compound.

| Analytical Technique | Parameter Monitored | Application in Reaction Optimization |

| In-line FTIR | Functional group concentrations (e.g., C=O) | Real-time conversion tracking, endpoint determination |

| In-line NMR | Specific proton/carbon signals | Monitoring reactant consumption and product formation, impurity profiling beilstein-journals.org |

| In-line UV-Vis | Chromophore concentration | Tracking concentration of aromatic species |

| Raman Spectroscopy | Molecular vibrations | Phase analysis, polymorphism monitoring |

Future Research Directions and Emerging Trends in Fluorinated Arylpropanal Chemistry

Development of Novel and Highly Selective Synthetic Routes

The synthesis of fluorinated compounds often presents unique challenges. rsc.org Future efforts will concentrate on developing more efficient and highly selective methods for synthesizing 3-(3-Fluorophenyl)propanal and its analogs. A primary goal is to achieve precise control over stereochemistry, which is crucial for biological activity. This involves exploring innovative strategies like asymmetric catalysis and biocatalysis to produce enantiomerically pure compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational for creating complex molecular scaffolds and will continue to be refined for broader application. hilarispublisher.com For instance, a known route to the related compound 3-(3-trifluoromethylphenyl)propanal involves a Mizoroki–Heck cross-coupling reaction, highlighting a potential pathway for synthesizing this compound. nih.gov The exploration of novel synthetic routes holds immense potential for accelerating the discovery and development of new drugs by providing access to previously untapped areas of chemical space. hilarispublisher.com

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Utilizes chiral catalysts to produce a specific stereoisomer of the target molecule. | High enantiomeric purity, crucial for pharmacological efficacy. | Development of new chiral ligands and metal complexes. |

| Biocatalysis | Employs enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering and discovery for novel transformations. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles, enabling unique bond formations. hilarispublisher.com | Mild reaction conditions, activation of otherwise unreactive groups. hilarispublisher.com | Design of new photocatalysts and expansion of reaction scope. |

| Flow Chemistry | Conducts reactions in a continuous stream rather than a batch reactor. | Improved safety, scalability, and control over reaction parameters. | Miniaturization and integration with automated synthesis platforms. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, optimize conditions, and even propose entirely new synthetic pathways. acs.orgnih.gov For the synthesis of this compound, AI algorithms could identify the most efficient route from a database of known transformations, minimizing trial-and-error in the lab. nih.gov

| AI/ML Application | Description | Impact on Synthesis of this compound |

| Retrosynthesis Prediction | AI algorithms suggest potential starting materials and reaction steps to synthesize a target molecule. iscientific.org | Accelerates the design of novel and efficient synthetic routes. |

| Reaction Optimization | ML models predict the optimal reaction conditions (temperature, solvent, catalyst) for maximum yield and purity. acs.org | Reduces development time and resource consumption. |

| Property Prediction | Predicts the physicochemical and biological properties of new fluorinated arylpropanal derivatives. | Guides the design of molecules with desired characteristics. |

| Automated Synthesis | AI-planned synthetic routes are executed by robotic platforms for high-throughput experimentation. dntb.gov.ua | Enables rapid synthesis and screening of compound libraries. |

Exploration of New Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis. Future research will focus on discovering and developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. For the synthesis of fluorinated arylpropanals, this includes moving beyond traditional palladium catalysts to explore catalysts based on more abundant and less toxic metals like iron, copper, and nickel.

Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing area that avoids the use of metals altogether, reducing environmental impact. news-medical.net Furthermore, single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material, represent a frontier in maximizing catalyst efficiency and minimizing waste. pharmafeatures.com These advanced systems could provide new, more efficient ways to perform key bond-forming reactions in the synthesis of this compound. pharmafeatures.com

| Catalyst Type | Description | Advantages for Fluorinated Arylpropanal Synthesis |

| Earth-Abundant Metal Catalysts | Catalysts based on metals like iron, copper, and cobalt. | Lower cost, reduced toxicity, and greater sustainability compared to precious metals. |

| Organocatalysts | Metal-free catalysts based on small organic molecules. news-medical.net | Avoids heavy metal contamination, often operates under mild conditions. |

| Single-Atom Catalysts (SACs) | Isolated metal atoms dispersed on a support, maximizing atomic efficiency. pharmafeatures.com | Extremely high catalytic activity and selectivity, minimal metal usage. pharmafeatures.com |

| Biphasic Systems | Catalysts dissolved in a separate phase (e.g., ionic liquids) from the reaction product. pharmafeatures.com | Simplifies catalyst recovery and recycling, reducing waste. pharmafeatures.com |

Expanding the Scope of Applications in Emerging Fields

The unique properties conferred by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—make fluorinated compounds like this compound highly valuable. mdpi.comnih.gov While their role in medicinal chemistry is well-established, future research will explore their application in other emerging fields. researchgate.netnih.gov

In materials science, the incorporation of fluorinated fragments can be used to fine-tune the properties of organic electronics, polymers, and liquid crystals. Fluorinated arylpropanals could serve as building blocks for creating materials with specific optical, electronic, or surface properties. In agrochemistry, the development of new pesticides and herbicides relies on molecules that are both potent and environmentally benign; the unique biological activity of organofluorine compounds makes them promising candidates. researchgate.net

Emphasis on Sustainable and Environmentally Benign Synthetic Practices

The chemical industry is increasingly focused on green chemistry principles to minimize its environmental footprint. societechimiquedefrance.fr Future synthesis of this compound and other organofluorine compounds will prioritize sustainability. This involves reducing energy consumption, using renewable feedstocks, and minimizing waste. researchgate.net

Key strategies include the use of greener solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy use, and designing catalytic processes that maximize atom economy. researchgate.netbenthamscience.com While the manufacturing processes for some organofluorine compounds can have a high environmental impact, these can be improved through investment in new technologies. societechimiquedefrance.fr The long-term availability of fluorspar, the primary source of fluorine, is not considered a major concern for sustainability. societechimiquedefrance.fr

常见问题

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)propanal, and how can reaction conditions be optimized?